Spiro[2.5]octane-4-carboxamide
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Overview
Description
Spiro[25]octane-4-carboxamide is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane framework consists of two rings sharing a single carbon atom, creating a three-dimensional, rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of spiro[2.5]octane-4-carboxylic acid with ammonia or an amine can yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[2.5]octane-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carboxamide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Spiro[2.5]octane-4-carboxylic acid.
Reduction: Spiro[2.5]octane-4-amine.
Substitution: Various substituted spiro[2.5]octane derivatives depending on the reagents used.
Scientific Research Applications
Spiro[2.5]octane-4-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of spiro[2.5]octane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Spiro[2.5]octane-4-amine: Similar structure but with an amine group instead of a carboxamide.
Spirocyclic oxindoles: These compounds share the spirocyclic core but have different functional groups and applications.
Uniqueness
Spiro[2.5]octane-4-carboxamide is unique due to its specific combination of a spirocyclic core and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
Spiro[2.5]octane-4-carboxamide is a compound characterized by its unique spirocyclic structure, which allows for diverse interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃NO, with a molecular weight of approximately 141.19 g/mol. The compound features a bicyclic arrangement where two rings share a single carbon atom, resulting in significant torsional strain that influences its reactivity and interaction with biological systems.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors in biological pathways. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of targets involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that spiro[2.5]octane derivatives may act as inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism and steroid biosynthesis.
- Antioxidant Activity : Some spirocyclic compounds have demonstrated antioxidant properties, which may contribute to their biological effects by reducing oxidative stress in cells .
Biological Activity and Applications
Research into the biological activity of this compound is still emerging, but several areas show promise:
- Medicinal Chemistry : The compound's structural features make it a candidate for drug development, particularly in the context of designing novel therapeutics targeting specific diseases.
- Antimicrobial Properties : Initial investigations suggest potential antibacterial and antifungal activities, although comprehensive studies are needed to confirm these effects.
- Cancer Research : Some derivatives have been explored for their cytotoxic effects against cancer cell lines, indicating possible applications in oncology .
Case Studies
Several studies have highlighted the biological potential of spiro[2.5]octane derivatives:
- Cytochrome P450 Interaction : Research has shown that spiro[2.5]octane compounds can serve as probes in enzymatic reactions, aiding in the understanding of cytochrome P450 mechanisms and their role in drug metabolism.
- Cytotoxicity Assays : In vitro studies demonstrated that certain spirocyclic compounds exhibit significant cytotoxicity against breast cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H2,10,11) |
InChI Key |
ZSRKCNPPTAOIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(=O)N |
Origin of Product |
United States |
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